molecular formula C29H24O9 B1235981 Thelephantin A

Thelephantin A

Cat. No. B1235981
M. Wt: 516.5 g/mol
InChI Key: CNDDIRNNJHDZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thelephantin A is a natural product found in Thelephora aurantiotincta with data available.

Scientific Research Applications

Identification and Isolation

Thelephantins, including Thelephantin A, are a group of benzoyl p-terphenyl derivatives isolated from various fungi. Thelephantin A, along with Thelephantins B and C, was identified in the mushroom Thelephora aurantiotincta. These compounds were isolated from the ethyl acetate extract of the fruit bodies of the fungus, and their structures were determined using high-resolution 2D NMR, MS, IR, and UV spectra (Quang et al., 2003).

Structural Revision and Inhibitory Activity

Thelephantin G, closely related to Thelephantin A, underwent a structural revision through total synthesis. This revision led to the understanding of its inhibitory activity against TNF-alpha production in rat basophilic leukemia cells. The compound showed strong inhibition with an IC50 of 3.5 nM, highlighting its potential biological activity (Ye et al., 2009).

Anticancer Activities

A study on Thelephora aurantiotincta, which produces Thelephantin A, isolated another derivative, Thelephantin O, showing selective cytotoxic agents against cancer cells. This suggests that derivatives of Thelephantin, including Thelephantin A, may possess anticancer properties (Norikura et al., 2011).

Iron Chelation and Inhibition of Cancer Cell Proliferation

Thelephantin O, a derivative, demonstrated cancer-selective cytotoxicity by chelating metal ions, specifically iron. This chelation leads to cell cycle arrest at the G1 phase, indicating that Thelephantin derivatives could inhibit cancer cell proliferation by affecting iron metabolism in cells (Norikura et al., 2013).

properties

Molecular Formula

C29H24O9

Molecular Weight

516.5 g/mol

IUPAC Name

[4-butanoyloxy-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] 4-hydroxybenzoate

InChI

InChI=1S/C29H24O9/c1-2-3-22(33)37-27-23(16-4-10-19(30)11-5-16)26(35)28(38-29(36)18-8-14-21(32)15-9-18)24(25(27)34)17-6-12-20(31)13-7-17/h4-15,30-32,34-35H,2-3H2,1H3

InChI Key

CNDDIRNNJHDZCC-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Canonical SMILES

CCCC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

synonyms

thelephantin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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